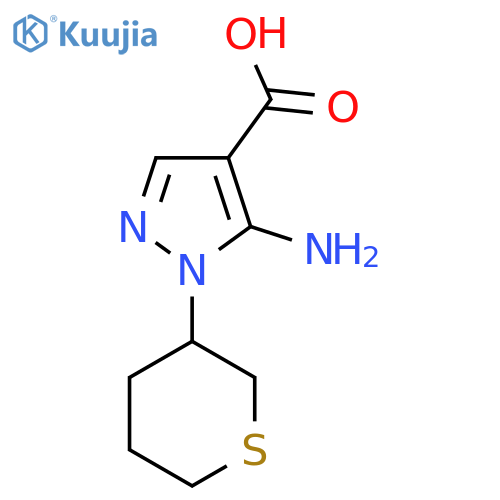

Cas no 2137543-09-8 (5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid)

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid

- 2137543-09-8

- EN300-1074692

-

- インチ: 1S/C9H13N3O2S/c10-8-7(9(13)14)4-11-12(8)6-2-1-3-15-5-6/h4,6H,1-3,5,10H2,(H,13,14)

- InChIKey: AHUWBYGBHNFQPX-UHFFFAOYSA-N

- ほほえんだ: S1CCCC(C1)N1C(=C(C(=O)O)C=N1)N

計算された属性

- せいみつぶんしりょう: 227.07284784g/mol

- どういたいしつりょう: 227.07284784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1074692-5.0g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 5g |

$3065.0 | 2023-06-10 | ||

| Enamine | EN300-1074692-1.0g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 1g |

$1057.0 | 2023-06-10 | ||

| Enamine | EN300-1074692-0.05g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 95% | 0.05g |

$888.0 | 2023-10-28 | |

| Enamine | EN300-1074692-2.5g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 95% | 2.5g |

$2071.0 | 2023-10-28 | |

| Enamine | EN300-1074692-0.5g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 95% | 0.5g |

$1014.0 | 2023-10-28 | |

| Enamine | EN300-1074692-0.1g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 95% | 0.1g |

$930.0 | 2023-10-28 | |

| Enamine | EN300-1074692-10.0g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 10g |

$4545.0 | 2023-06-10 | ||

| Enamine | EN300-1074692-10g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 95% | 10g |

$4545.0 | 2023-10-28 | |

| Enamine | EN300-1074692-0.25g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 95% | 0.25g |

$972.0 | 2023-10-28 | |

| Enamine | EN300-1074692-1g |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid |

2137543-09-8 | 95% | 1g |

$1057.0 | 2023-10-28 |

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid 関連文献

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

5. Back matter

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acidに関する追加情報

Introduction to 5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 2137543-09-8)

5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2137543-09-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of both amino and thiazole substituents, make it a versatile scaffold for drug discovery and development.

Thethian-3-yl moiety in the molecule introduces a sulfur-rich environment, which is known to enhance binding affinity to biological targets. This feature has been extensively explored in the design of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. Recent studies have highlighted thepyrazole core as a privileged scaffold in medicinal chemistry, contributing to its widespread use in developing novel therapeutic agents.

In the context of modern drug discovery, 5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential pharmacological effects. The combination of an amino group and a carboxylic acid moiety provides multiple sites for chemical modification, enabling the synthesis of derivatives with enhanced pharmacokinetic properties. Such modifications are crucial for optimizing drug candidates for clinical translation.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes such as kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders. Thethian-3-yl group, in particular, has been shown to improve solubility and metabolic stability, making it an attractive feature for drug design.

Thepyrazole scaffold is renowned for its ability to modulate biological pathways through precise interactions with target proteins. This property has been exploited in the development of antiviral, antibacterial, and anti-inflammatory agents. The introduction of the thiazole ring further enhances these interactions by providing additional hydrogen bonding opportunities and steric complementarity with biological targets.

Recent advances in computational chemistry have facilitated the rational design of molecules like 5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid. Molecular docking studies have revealed that this compound exhibits promising binding affinity to several key enzymes involved in disease pathways. These findings have spurred further investigation into its potential as a lead compound for drug development.

The carboxylic acid group in this molecule offers opportunities for further functionalization, such as esterification or amidation, which can tailor its pharmacological properties. Such modifications are essential for achieving optimal bioavailability and target specificity. Additionally, the presence of an amino group allows for salt formation, which can improve solubility and formulation stability.

In conclusion, 5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 2137543-09-8) represents a promising candidate for pharmaceutical research due to its unique structural features and biological potential. Itspyrazole core combined with thethian-3-yl substituent provides a robust framework for designing novel therapeutic agents. Ongoing research continues to explore its applications in drug discovery, particularly in developing treatments for chronic diseases and inflammatory conditions.

2137543-09-8 (5-amino-1-(thian-3-yl)-1H-pyrazole-4-carboxylic acid) 関連製品

- 1261668-98-7(2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride)

- 1252446-59-5(2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide)

- 1563451-17-1(3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride)

- 946202-52-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-yl)methyl-1,2-oxazole-3-carboxamide)

- 2168403-78-7(Tert-Butyl 7-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate)

- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)

- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)

- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)

- 1448130-08-2(2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)

- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)